1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol is a compound that features a cyclobutanol core with a thiophene ring attached via an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Attachment of the Ethylamine Linker: The thiophene derivative is then reacted with ethylamine to form 2-(Thiophen-2-yl)ethylamine.
Cyclobutanol Formation: The final step involves the reaction of 2-(Thiophen-2-yl)ethylamine with cyclobutanone under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives with varying degrees of saturation.
Substitution: Formation of N-substituted derivatives with different functional groups.
Scientific Research Applications
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent markers for biopolymers.
Medicine: Investigated for its potential as an analgesic and antithrombotic agent.
Industry: Utilized in the preparation of various biologically active compounds.
Mechanism of Action
The mechanism of action of 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially leading to biological effects such as analgesia and antithrombotic activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Used in the preparation of fluorescent markers and biologically active compounds.
1,2-Di(thiophen-2-yl)ethyne: Another thiophene derivative with applications in organic synthesis.
Thiophene Derivatives: Various thiophene derivatives are used in medicinal chemistry for their biological activities.
Uniqueness
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-thiophen-2-ylethylamino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-11(5-2-6-11)9-12-7-4-10-3-1-8-14-10/h1,3,8,12-13H,2,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWQJQYOTXXTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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